N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide
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Overview
Description
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide is a complex organic compound with a unique structure that includes both acetyl and methyl groups attached to an aniline derivative. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylaniline and acetic anhydride.
Acetylation: The first step involves the acetylation of 2-methylaniline using acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form N-acetyl-2-methylaniline.
Alkylation: The next step involves the alkylation of N-acetyl-2-methylaniline with 2-bromoethylamine to form N-[2-(N-acetyl-2-methylanilino)ethyl]amine.
Final Acetylation: The final step involves the acetylation of N-[2-(N-acetyl-2-methylanilino)ethyl]amine with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the amide group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the additional acetyl and ethyl groups.
N-(4-acetyl-2-methylphenyl)acetamide: A compound with a similar acetylated aniline structure but different substitution patterns.
Uniqueness
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide is unique due to its specific combination of acetyl and methyl groups attached to an aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(N-acetyl-2-methylanilino)ethyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-9-5-7-11-19(15)21(17(3)23)13-14-22(18(4)24)20-12-8-6-10-16(20)2/h5-12H,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKWZHAFLGHFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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